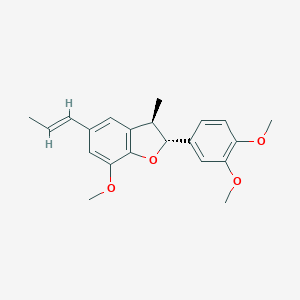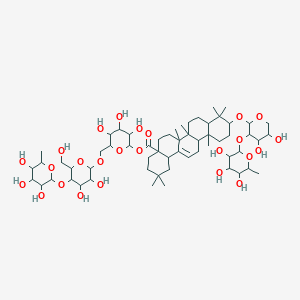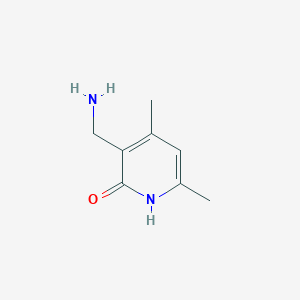
Acuminatin
説明
Acuminatin, a compound of significant interest in the field of organic chemistry and pharmacology, is a naturally occurring substance with various chemical and biological attributes. Its study encompasses the synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of Acuminatin and related compounds involves complex chemical procedures. For instance, an efficient and stereoselective method was reported for the dearylation of asarinin and sesamin tetrahydrofurofuran lignans to acuminatolide, a compound closely related to Acuminatin, utilizing methyltrioxorhenium/H₂O₂ and UHP systems in high yield and diastereoselectivity (Saladino et al., 2007). Another approach includes the Rh(II)-catalyzed enantioselective synthesis of Acuminatin through a C–H insertion reaction of a non-stabilized carbenoid (López-Sánchez et al., 2013).
Molecular Structure Analysis
The structural elucidation of Acuminatin compounds has been achieved through various spectroscopic methods. The molecular structure of Acuminatin, derived from the aerial part of Epimedium acuminatum, was established as a new flavonol glycoside, revealing its complex chemical nature (Hu et al., 1992).
Chemical Reactions and Properties
Acuminatin undergoes specific chemical reactions based on its functional groups and molecular structure. Research focusing on the total synthesis and biological evaluation of compounds like 22-hydroxyacuminatine showcases the chemical reactivity and potential applications of Acuminatin derivatives (Xiao et al., 2006).
Physical Properties Analysis
The physical properties of Acuminatin and its derivatives, including solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments. Although specific studies on Acuminatin's physical properties were not identified, related compounds exhibit characteristics that are significant for pharmaceutical formulations and chemical reactions.
Chemical Properties Analysis
The chemical properties of Acuminatin, such as acidity/basicity, reactivity with other chemical substances, and stability under different conditions, are essential for its application in synthesis and potential therapeutic use. Research on the gold nanoparticles synthesized by Sterculia acuminata extract highlights the innovative applications of Acuminatin-related compounds in catalysis and material science (Bogireddy et al., 2015).
科学的研究の応用
Androgenic Potential of Massularia Acuminata
Massularia acuminata has been studied for its androgenic potential, particularly in male rats. Research indicates that its aqueous extract may stimulate male sexual maturation and enhance normal testicular function due to significant increases in testosterone, luteinizing, and follicle-stimulating hormone concentrations (Yakubu, Akanji, Oladiji, & Adesokan, 2008).
Pharmacological Properties of Musa Acuminata
Musa acuminata, the wild species of banana, has been recognized for its various pharmacological activities including antioxidant, antidiabetic, immunomodulatory, hypolipidemic, anticancer, and antimicrobial properties. It's used in traditional medicine for treating numerous diseases such as fever, cough, bronchitis, and dysentery (Mathew & Negi, 2017).
Anti-Inflammatory Effects of Musa Acuminata
A study on Musa acuminata stem extract indicated its potential for reducing the expression of tumor necrosis factor-α and nuclear factor kappa β, suggesting its use in managing inflammatory responses (Apriasari, Pramitha, Puspitasari, & Ernawati, 2020).
Identification of Acuminatin in Epimedium Acuminatum
Research on Epimedium acuminatum has led to the isolation of a new flavonol glycoside named acuminatin, providing insights into its potential applications in pharmacology (Hu, Zhou, & Liu, 1992).
Anti-Inflammatory Properties of Atropa Acuminata
Atropa acuminata has been evaluated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators like nitric oxide and cytokines. This suggests its therapeutic potential for various inflammatory disorders (Nisar, Malik, & Zargar, 2013).
Camptotheca Acuminata in Cancer Treatment
Camptotheca acuminata, known for producing camptothecin, an alkaloid used in cancer treatments, has been the subject of genomic research to understand and potentially enhance its biosynthesis for therapeutic applications (Sun et al., 2011).
Antioxidant and Neuroprotective Effects of Cola Acuminata
Cola acuminata has demonstrated significant in vitro anticholinesterase and antioxidant properties, suggesting its potential use in the management of neurodegenerative diseases such as Alzheimer's (Oboh, Akinyemi, Omojokun, & Oyeleye, 2014).
Cardio Protective and Hypotensive Activities of Anogeissus Acuminata
Anogeissus acuminata has been studied for its cardio-protective and hypotensive activities, suggesting its use in cardiovascular disease management. The research highlights its potential mechanisms of action, including vasorelaxant and blood pressure-lowering effects (Saqib et al., 2020).
特性
IUPAC Name |
(2R,3R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-6-7-14-10-16-13(2)20(25-21(16)19(11-14)24-5)15-8-9-17(22-3)18(12-15)23-4/h6-13,20H,1-5H3/b7-6+/t13-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFKWUHXYCXXFF-XSOBDOKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317357 | |
| Record name | (+)-Acuminatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acuminatin | |
CAS RN |
41744-39-2 | |
| Record name | (+)-Acuminatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acuminatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Acuminatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACUMINATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA2WFP75V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)


![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)


